Cyclopentyl(2-hydroxyphenyl)methanone
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Overview
Description
Cyclopentyl(2-hydroxyphenyl)methanone is an organic compound that belongs to the class of aromatic ketones It features a cyclopentyl group attached to a 2-hydroxyphenyl moiety through a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentyl(2-hydroxyphenyl)methanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cyclopentanecarboxylic acid with 2-hydroxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Another method involves the Fries rearrangement of phenyl cyclopentanecarboxylate with aluminum chloride. This reaction is carried out at elevated temperatures and results in the migration of the acyl group to the ortho position of the phenyl ring, forming the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl(2-hydroxyphenyl)methanone undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of cyclopentyl(2-hydroxyphenyl)carboxylic acid.
Reduction: Formation of cyclopentyl(2-hydroxyphenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Cyclopentyl(2-hydroxyphenyl)methanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclopentyl(2-hydroxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl(2-hydroxyphenyl)methanone
- Cyclopropyl(2-hydroxyphenyl)methanone
- Cyclobutyl(2-hydroxyphenyl)methanone
Uniqueness
Cyclopentyl(2-hydroxyphenyl)methanone is unique due to its specific ring size and the presence of both hydroxyl and carbonyl functional groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to its analogs, the cyclopentyl group provides a balance between steric hindrance and flexibility, influencing the compound’s reactivity and interactions with other molecules .
Properties
CAS No. |
51795-96-1 |
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Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
cyclopentyl-(2-hydroxyphenyl)methanone |
InChI |
InChI=1S/C12H14O2/c13-11-8-4-3-7-10(11)12(14)9-5-1-2-6-9/h3-4,7-9,13H,1-2,5-6H2 |
InChI Key |
FHUXPGWBJXGPSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
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